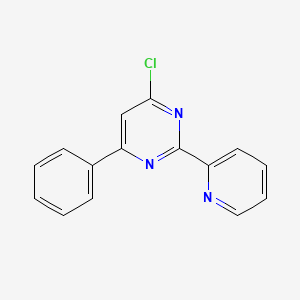
4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 6-position, and a pyridin-2-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-aminopyridine, benzaldehyde, and 4-chlorobenzaldehyde.
Cyclization Reaction: The intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrimidine ring.
Substitution Reactions: The chloro, phenyl, and pyridin-2-yl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
- 4-Chloro-6-phenyl-2-(pyridin-3-yl)pyrimidine
- 4-Chloro-6-phenyl-2-(pyridin-4-yl)pyrimidine
- 4-Chloro-6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine
Comparison: 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the pyridinyl group can significantly influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H10ClN3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-13(11-6-2-1-3-7-11)18-15(19-14)12-8-4-5-9-17-12/h1-10H |
InChI Key |
CBLPKHWBQDNZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















